Cas no 1515166-47-8 (3-(2-bromo-3-methoxyphenyl)propan-1-amine)

3-(2-bromo-3-methoxyphenyl)propan-1-amine 化学的及び物理的性質
名前と識別子
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- 3-(2-bromo-3-methoxyphenyl)propan-1-amine
- EN300-1906235
- 1515166-47-8
-
- インチ: 1S/C10H14BrNO/c1-13-9-6-2-4-8(10(9)11)5-3-7-12/h2,4,6H,3,5,7,12H2,1H3
- InChIKey: GDZZYWTVLXMPNT-UHFFFAOYSA-N
- ほほえんだ: BrC1C(=CC=CC=1CCCN)OC
計算された属性
- せいみつぶんしりょう: 243.02588g/mol
- どういたいしつりょう: 243.02588g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 143
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 35.2Ų
3-(2-bromo-3-methoxyphenyl)propan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1906235-0.25g |
3-(2-bromo-3-methoxyphenyl)propan-1-amine |
1515166-47-8 | 0.25g |
$906.0 | 2023-09-18 | ||
Enamine | EN300-1906235-0.5g |
3-(2-bromo-3-methoxyphenyl)propan-1-amine |
1515166-47-8 | 0.5g |
$946.0 | 2023-09-18 | ||
Enamine | EN300-1906235-0.1g |
3-(2-bromo-3-methoxyphenyl)propan-1-amine |
1515166-47-8 | 0.1g |
$867.0 | 2023-09-18 | ||
Enamine | EN300-1906235-1g |
3-(2-bromo-3-methoxyphenyl)propan-1-amine |
1515166-47-8 | 1g |
$986.0 | 2023-09-18 | ||
Enamine | EN300-1906235-5g |
3-(2-bromo-3-methoxyphenyl)propan-1-amine |
1515166-47-8 | 5g |
$2858.0 | 2023-09-18 | ||
Enamine | EN300-1906235-1.0g |
3-(2-bromo-3-methoxyphenyl)propan-1-amine |
1515166-47-8 | 1g |
$986.0 | 2023-05-23 | ||
Enamine | EN300-1906235-2.5g |
3-(2-bromo-3-methoxyphenyl)propan-1-amine |
1515166-47-8 | 2.5g |
$1931.0 | 2023-09-18 | ||
Enamine | EN300-1906235-0.05g |
3-(2-bromo-3-methoxyphenyl)propan-1-amine |
1515166-47-8 | 0.05g |
$827.0 | 2023-09-18 | ||
Enamine | EN300-1906235-5.0g |
3-(2-bromo-3-methoxyphenyl)propan-1-amine |
1515166-47-8 | 5g |
$2858.0 | 2023-05-23 | ||
Enamine | EN300-1906235-10.0g |
3-(2-bromo-3-methoxyphenyl)propan-1-amine |
1515166-47-8 | 10g |
$4236.0 | 2023-05-23 |
3-(2-bromo-3-methoxyphenyl)propan-1-amine 関連文献
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
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4. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
3-(2-bromo-3-methoxyphenyl)propan-1-amineに関する追加情報
Comprehensive Overview of 3-(2-bromo-3-methoxyphenyl)propan-1-amine (CAS No. 1515166-47-8)
3-(2-bromo-3-methoxyphenyl)propan-1-amine (CAS No. 1515166-47-8) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural properties. This compound, featuring a bromine substituent and a methoxy group on the phenyl ring, serves as a versatile intermediate in the synthesis of bioactive molecules. Researchers and industry professionals frequently search for terms like "3-(2-bromo-3-methoxyphenyl)propan-1-amine synthesis", "CAS 1515166-47-8 applications", and "bromo-methoxy phenyl derivatives", highlighting its relevance in modern chemistry.
The compound's molecular framework makes it a valuable building block for designing drug candidates, particularly in the development of central nervous system (CNS) therapeutics. Its amine functionality allows for further derivatization, enabling the creation of compounds with potential neuroprotective or psychoactive properties. Recent trends in AI-driven drug discovery have also brought attention to such intermediates, as they are often used in high-throughput screening and machine learning-based molecular design. Searches for "amine derivatives in drug discovery" and "phenylpropan-1-amine uses" reflect this growing interest.
From a synthetic chemistry perspective, 3-(2-bromo-3-methoxyphenyl)propan-1-amine is often prepared via reductive amination or nucleophilic substitution reactions. Its bromo group offers a reactive site for further functionalization through cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are pivotal in constructing complex molecular architectures. Queries like "bromo-phenyl amine reactions" and "methoxy-phenylpropan-1-amine synthesis routes" are common among chemists exploring these methodologies.
In addition to its pharmaceutical applications, this compound is also studied in material science, particularly in the development of organic semiconductors and photoactive materials. The electron-rich methoxy group and bromine's halogen bonding capabilities contribute to its utility in designing advanced functional materials. This aligns with the increasing demand for sustainable materials and green chemistry, topics frequently searched in conjunction with "aromatic amine derivatives" and "halogenated phenyl compounds".
Quality control and analytical characterization of 3-(2-bromo-3-methoxyphenyl)propan-1-amine are critical for ensuring its efficacy in research. Techniques such as HPLC, NMR spectroscopy, and mass spectrometry are commonly employed to verify its purity and structural integrity. Researchers often look for "CAS 1515166-47-8 analytical methods" or "spectroscopic data for bromo-methoxy phenylpropan-1-amine" to ensure accurate results in their experiments.
The compound's stability and storage conditions are also topics of interest. Proper handling under inert atmospheres and storage at low temperatures are recommended to preserve its reactivity. Searches like "amine compound stability" and "storage of halogenated aromatic amines" indicate the practical concerns of laboratory professionals working with this material.
In summary, 3-(2-bromo-3-methoxyphenyl)propan-1-amine (CAS No. 1515166-47-8) is a multifaceted compound with broad applications in pharmaceutical research, material science, and synthetic chemistry. Its structural features and reactivity make it a valuable tool for scientists exploring new drug formulations, advanced materials, and sustainable chemical processes. As research continues to evolve, this compound is likely to remain a focal point in innovative scientific endeavors.
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